2-Formyl-N,N-dimethylbenzamide
Overview
Description
2-Formyl-N,N-dimethylbenzamide is a chemical compound that belongs to the class of benzamidesThis compound has gained significant attention in scientific research due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Formyl-N,N-dimethylbenzamide can be synthesized through various methods. One common method involves the reaction of benzoyl chloride with N,N-dimethylamine in the presence of activating agents. The reaction typically occurs at elevated temperatures, around 150°C, in a solvent such as dimethylformamide . Another method involves the use of carboxylic acids and dimethylamine in the presence of coupling reagents like 1,1’-carbonyldiimidazole .
Industrial Production Methods
Industrial production of this compound often involves the use of commercially available benzoyl chloride and dimethylamine. The reaction is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-N,N-dimethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The compound can undergo substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents like Grignard reagents and organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the formyl group.
Scientific Research Applications
2-Formyl-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Formyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can form complexes with proteins and enzymes, affecting their activity and function. It may also interact with cellular membranes, altering their permeability and function .
Comparison with Similar Compounds
Similar Compounds
4-Formyl-N,N-dimethylbenzamide: Similar in structure but with the formyl group at the para position.
N,N-Dimethylbenzamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
Uniqueness
2-Formyl-N,N-dimethylbenzamide is unique due to the presence of both the formyl and dimethylamino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
2-Formyl-N,N-dimethylbenzamide (CAS Number: 252957-95-2) is a chemical compound belonging to the benzamide class, characterized by a formyl group attached to a dimethylamino group. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in pharmacology. This article presents an overview of its biological activity, synthesis methods, and relevant research findings.
This compound is a colorless to pale yellow oil at room temperature. Its molecular formula is , and it possesses distinct physical and chemical properties that make it suitable for various applications in research and industry.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Reaction of Benzoyl Chloride with N,N-Dimethylamine : This method typically requires elevated temperatures (around 150°C) and solvents like dimethylformamide (DMF) to facilitate the reaction.
- Alternative Synthetic Routes : Other routes may involve the use of different reagents and conditions, but detailed exploration of these methods is limited in current literature.
Biological Activity
Research on the biological activity of this compound is still emerging, but preliminary studies suggest several pharmacological properties:
- Antimicrobial Activity : Some derivatives of benzamides exhibit antimicrobial properties, suggesting that this compound may also possess similar effects.
- Anticancer Potential : Initial investigations indicate that compounds within this class may have anticancer properties, warranting further research into their mechanisms of action.
- Anti-inflammatory Effects : Certain benzamide derivatives are known for their anti-inflammatory effects, which may extend to this compound as well.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. These may include:
- Protein Complex Formation : The compound can form complexes with proteins and enzymes, potentially altering their activity.
- Cell Membrane Interaction : It may interact with cellular membranes, affecting their permeability and function.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, a comparison with related compounds is useful:
Compound Name | Structure | Key Features |
---|---|---|
N,N-Dimethylbenzamide | C9H11N | Basic amide structure, used in pharmaceuticals |
4-Formyl-N,N-dimethylbenzamide | C10H11NO2 | Similar functional groups but different position |
N-Methylbenzamide | C8H9N | Lacks the formyl group; simpler structure |
Uniqueness : The specific positioning of the formyl group relative to the dimethylamino substituent influences its reactivity and potential applications compared to other similar compounds.
Properties
IUPAC Name |
2-formyl-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKRXIQFLGENKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305649 | |
Record name | 2-Formyl-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252957-95-2 | |
Record name | 2-Formyl-N,N-dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252957-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Formyl-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-formyl-N,N-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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